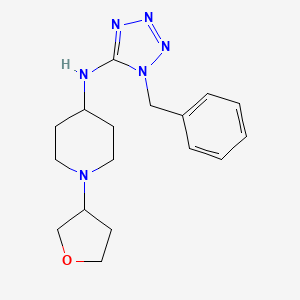![molecular formula C12H14ClN5O B7439463 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea](/img/structure/B7439463.png)
1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea, also known as CMU, is a chemical compound that has been widely studied for its potential pharmaceutical applications. CMU belongs to the class of triazolylmethylurea derivatives, which have been shown to exhibit a range of biological activities, including antitumor, antifungal, and antiviral properties.
Mechanism of Action
The exact mechanism of action of 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea is not fully understood. However, it is believed that 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea exerts its antitumor activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea has been shown to have a range of biochemical and physiological effects. In addition to its antitumor activity, 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea has been shown to exhibit anti-inflammatory and analgesic properties. 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea is its broad spectrum of biological activities, which makes it a versatile compound for use in laboratory experiments. Additionally, 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea. One area of interest is the development of new antitumor drugs based on the structure of 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea. Additionally, further research is needed to fully understand the mechanism of action of 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea and its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Furthermore, the development of new synthetic methods for 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea and its derivatives may lead to the discovery of novel compounds with even greater biological activities.
Synthesis Methods
The synthesis of 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea involves the reaction of 4-chloro-2-methylphenylisocyanate with 1-[(1H-1,2,3-triazol-4-yl)methyl]-3-methylurea. This reaction is typically carried out in the presence of a suitable solvent and a catalyst, such as triethylamine. The resulting product is then purified through a series of chromatography and recrystallization steps to obtain high purity 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea.
Scientific Research Applications
1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea has been extensively studied for its potential pharmaceutical applications. In particular, 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea has also been shown to have antifungal and antiviral activities, making it a promising candidate for the development of new antifungal and antiviral drugs.
properties
IUPAC Name |
1-[[1-(4-chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O/c1-8-5-9(13)3-4-11(8)18-7-10(16-17-18)6-15-12(19)14-2/h3-5,7H,6H2,1-2H3,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKLAZZZBSXTDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C=C(N=N2)CNC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-[4-(trifluoromethylsulfinyl)phenyl]-6,7-dihydro-4H-triazolo[1,5-a]pyrazin-3-yl]methanol](/img/structure/B7439387.png)
![methyl (E)-4-[[2-(2-oxoazocan-1-yl)acetyl]amino]but-2-enoate](/img/structure/B7439394.png)
![4-(1H-imidazol-5-yl)-1-[4-(trifluoromethylsulfinyl)phenyl]piperidine](/img/structure/B7439411.png)
![methyl (E)-4-[[2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)acetyl]amino]but-2-enoate](/img/structure/B7439413.png)
![N-[4-(ethylsulfonylamino)-3-methylphenyl]-1-methylpiperazine-2-carboxamide](/img/structure/B7439417.png)
![3-Azaspiro[5.5]undecan-3-yl(1-oxa-2,9-diazaspiro[4.5]dec-2-en-3-yl)methanone](/img/structure/B7439423.png)
![[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)methanone](/img/structure/B7439425.png)
![methyl (E)-4-[2-[4-(4-fluorophenyl)piperazin-1-yl]propanoylamino]but-2-enoate](/img/structure/B7439427.png)
![(1-Methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B7439428.png)
![methyl (E)-4-[[1-tert-butyl-5-(trifluoromethyl)pyrazole-4-carbonyl]amino]but-2-enoate](/img/structure/B7439434.png)

![6-(4-Pyridazin-4-ylpiperazin-1-yl)pyrido[2,3-b]pyrazine](/img/structure/B7439458.png)
![Sodium;5-methyl-3-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)carbamoyl]hexanoate](/img/structure/B7439471.png)
![2,2-difluoro-N-[5-(2-methoxyphenyl)-4-methyl-1H-pyrazol-3-yl]cyclopropane-1-carboxamide](/img/structure/B7439481.png)